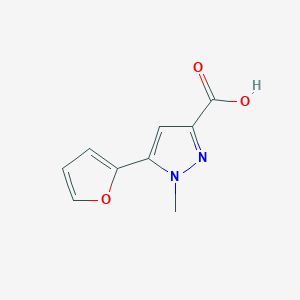

5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(furan-2-yl)-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-11-7(8-3-2-4-14-8)5-6(10-11)9(12)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEWHNSDJMBLBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428774 | |

| Record name | 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108128-39-8 | |

| Record name | 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Convergence of Furan and Pyrazole Scaffolds in Modern Chemistry

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid

The synthesis of novel heterocyclic compounds remains a cornerstone of medicinal chemistry and materials science. Among these, molecules incorporating both pyrazole and furan rings are of significant interest. The pyrazole nucleus is a well-established pharmacophore found in numerous clinically approved drugs, valued for its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The furan ring, a five-membered aromatic heterocycle, also serves as a crucial building block in pharmaceuticals and agrochemicals, contributing to the molecule's overall steric and electronic profile.[3][4]

This guide provides a comprehensive technical overview of a robust synthetic pathway for 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid, a molecule that strategically combines these two important scaffolds.[3][5] As a Senior Application Scientist, my objective is not merely to present a protocol but to elucidate the underlying chemical principles, justify the experimental choices, and provide a self-validating framework for its synthesis and characterization. This document is intended for researchers and professionals in drug development who require a deep, practical understanding of this specific chemical entity.

Section 1: Synthetic Strategy and Mechanistic Rationale

The most reliable and well-established method for constructing a pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] Our strategy is therefore a three-step sequence designed for efficiency, regiochemical control, and scalability. It begins with a Claisen condensation to form the key 1,3-dicarbonyl intermediate, followed by a regioselective cyclization with methylhydrazine, and concludes with ester hydrolysis to yield the target carboxylic acid.

Caption: Overall synthetic workflow for the target compound.

Step 1: Formation of the 1,3-Dicarbonyl Intermediate via Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters (or an ester and a carbonyl compound) in the presence of a strong base.[8] In this synthesis, we perform a mixed Claisen condensation.

-

Reaction: Ethyl 2-furoate reacts with ethyl acetate using sodium ethoxide (NaOEt) as the base.

-

Causality: Ethyl acetate is chosen as the nucleophilic partner. The α-protons of ethyl acetate are acidic enough to be deprotonated by sodium ethoxide, forming a nucleophilic enolate. Ethyl 2-furoate, lacking α-protons, can only act as the electrophilic acceptor.[9][10] This directed reactivity is crucial for preventing self-condensation of ethyl acetate and maximizing the yield of the desired mixed product, ethyl 4-(2-furyl)-2,4-dioxobutanoate. The choice of sodium ethoxide as the base is critical; it is non-nucleophilic enough to avoid significant side reactions and matches the alcohol portion of the esters, preventing transesterification.

Step 2: Regioselective Pyrazole Ring Formation

The core pyrazole scaffold is constructed by reacting the synthesized 1,3-dicarbonyl intermediate with methylhydrazine. This is a classic condensation-cyclization reaction.

-

Reaction: Ethyl 4-(2-furyl)-2,4-dioxobutanoate is treated with methylhydrazine in an acidic medium.

-

Trustworthiness (Regioselectivity): The reaction with an unsymmetrical hydrazine like methylhydrazine can theoretically produce two regioisomers. However, the reaction conditions can be tuned to favor the desired product. The two carbonyl groups of the intermediate (a ketone and an ester) have different electrophilicities. The reaction is typically initiated by the more nucleophilic -NH₂ group of methylhydrazine attacking the more electrophilic ketone carbonyl. The subsequent cyclization and dehydration steps lead to the formation of the desired 1,5-disubstituted pyrazole. The N-methylated nitrogen attacks the ester carbonyl, which is a well-established pattern for such reactions, yielding Ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate.

Caption: Key mechanistic steps of the pyrazole cyclization.

Step 3: Saponification to the Carboxylic Acid

The final step is the conversion of the ethyl ester to the target carboxylic acid.

-

Reaction: Ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate is hydrolyzed under basic conditions (saponification) using sodium hydroxide, followed by acidic workup.

-

Expertise: Saponification is a robust and high-yielding method for ester hydrolysis.[11] The reaction is essentially irreversible because the carboxylate salt formed under basic conditions is resonance-stabilized and unreactive towards the alcohol by-product. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product, which typically precipitates from the aqueous solution and can be easily isolated by filtration. Care must be taken as some pyrazole esters can be prone to hydrolysis, but the N-substituted pyrazole ring is generally stable under these conditions.[12][13]

Section 2: Detailed Experimental Protocols

The following protocols are representative and should be performed by qualified personnel using appropriate safety precautions.

Protocol 2.1: Synthesis of Ethyl 4-(2-furyl)-2,4-dioxobutanoate

-

Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add dry toluene (200 mL).

-

Reagents: Add sodium ethoxide (1.2 eq) to the flask. To a dropping funnel, add a mixture of ethyl 2-furoate (1.0 eq) and dry ethyl acetate (1.5 eq).

-

Reaction: Heat the toluene/NaOEt suspension to reflux. Add the ester mixture dropwise over 1 hour.

-

Execution: After the addition is complete, maintain the reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench by pouring it over a mixture of ice and concentrated HCl (to pH ~2-3).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2.2: Synthesis of Ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate

-

Setup: In a 250 mL round-bottom flask, dissolve the crude ethyl 4-(2-furyl)-2,4-dioxobutanoate (1.0 eq) in ethanol (100 mL).

-

Reagents: Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature, followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Reaction: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the mixture and remove the solvent under reduced pressure.

-

Purification: Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude ester is often of sufficient purity for the next step or can be purified by crystallization or column chromatography.

Protocol 2.3: Synthesis of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid

-

Setup: In a 250 mL round-bottom flask, dissolve the crude pyrazole ester (1.0 eq) in a 1:1 mixture of ethanol and water (100 mL).

-

Reagents: Add sodium hydroxide pellets (3.0 eq) to the solution.

-

Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the ester spot by TLC.

-

Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (50 mL).

-

Isolation: Cool the solution in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl. A precipitate will form.

-

Purification: Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to yield the final product.

Section 3: Characterization and Data Analysis

Confirmation of the final product's identity and purity is achieved through a combination of spectroscopic methods. Theoretical studies, such as those using Density Functional Theory (DFT), can provide predicted spectra that correlate well with experimental results for similar structures.[14][15]

| Technique | Expected Observations |

| ¹H NMR | - Carboxylic Acid Proton (-COOH): A broad singlet at δ 12-13 ppm. - Furan Protons: Three distinct signals in the aromatic region (δ 6.5-7.8 ppm), typically a doublet of doublets, and two doublets. - Pyrazole Proton (-CH): A sharp singlet around δ 7.0-7.5 ppm. - N-Methyl Protons (-NCH₃): A sharp singlet around δ 3.9-4.2 ppm. |

| ¹³C NMR | - Carboxylic Acid Carbonyl: Signal around δ 160-165 ppm. - Pyrazole & Furan Carbons: Multiple signals in the δ 105-155 ppm range. - N-Methyl Carbon: Signal around δ 38-42 ppm. |

| FT-IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): Strong, sharp peak around 1700-1725 cm⁻¹. - C=N & C=C Stretches: Multiple peaks in the 1450-1600 cm⁻¹ region. - C-O-C Stretch (Furan): Peaks around 1000-1250 cm⁻¹. |

| Mass Spec. (EI) | - Molecular Ion (M⁺): A peak at m/z = 192.17, corresponding to the molecular weight of C₉H₈N₂O₃.[3] - Fragmentation: Common fragments would include the loss of -COOH (m/z = 147) and other characteristic furan/pyrazole ring fragments. |

Conclusion

This guide outlines a logical, efficient, and well-rationalized pathway for the synthesis of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid. By leveraging a directed Claisen condensation, a regioselective pyrazole formation, and a standard saponification, the target molecule can be obtained in good yield and high purity. The provided protocols and characterization data serve as a reliable, self-validating system for researchers. The successful synthesis of this compound provides a valuable building block for further exploration in medicinal chemistry and drug discovery, enabling the development of novel therapeutics that harness the synergistic potential of the furan and pyrazole moieties.

References

-

MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Springer. (n.d.). Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl). Retrieved from [Link]

-

Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

-

ChemSynthesis. (n.d.). Pyrazoles database - synthesis, physical properties. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Retrieved from [Link]

-

ResearchGate. (n.d.). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Retrieved from [Link]

-

NIH. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of pyrazolylvinyl ketones from furan derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

-

PubMed. (n.d.). Synthesis and bioactivities of novel pyrazole and triazole derivatives containing 5-phenyl-2-furan. Retrieved from [Link]

-

ResearchGate. (n.d.). Insight into the Claisen condensation of methyl acetate and dimethyl carbonate to dimethyl malonate. Retrieved from [Link]

-

Synfacts. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid, ≥97%, Thermo Scientific. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyran, pyrazole and thiazole derivatives. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

YouTube. (2019). Feist–Benary synthesis of Furan: From 1,3-dicarbonyl compounds and alpha-halo ketone in basic medium. Retrieved from [Link]

-

Fiveable. (n.d.). Mixed Claisen Condensations | Organic Chemistry Class Notes. Retrieved from [Link]

-

PubMed. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Retrieved from [Link]

-

PubChem. (n.d.). 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of polysubstituted furans from 1,3‐dicarbonyls. Retrieved from [Link]

-

Defense Technical Information Center. (2013). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Claisen–Schmidt condensation of furfural and acetophenone. Reaction.... Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. mdpi.com [mdpi.com]

- 3. 3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid [myskinrecipes.com]

- 4. Synthesis and bioactivities of novel pyrazole and triazole derivatives containing 5-phenyl-2-furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. fiveable.me [fiveable.me]

- 11. researchgate.net [researchgate.net]

- 12. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the essential physicochemical properties of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers and drug development professionals by detailing the compound's structural characteristics, empirical and theoretical data, and relevant experimental protocols.

Introduction

5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid belongs to a class of pyrazole derivatives that are widely investigated for their diverse biological activities. The presence of both a furan and a pyrazole ring within its structure makes it a key intermediate in the synthesis of potential pharmaceutical agents, particularly in the development of anti-inflammatory and antimicrobial compounds[1]. Understanding the physicochemical properties of this molecule is paramount for predicting its behavior in biological systems, guiding formulation development, and optimizing its potential as a therapeutic agent.

Chemical Identity and Molecular Structure

A foundational understanding of a compound begins with its unequivocal identification and a clear depiction of its molecular architecture.

| Identifier | Value |

| IUPAC Name | 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid[2] |

| CAS Number | 108128-39-8[2] |

| Molecular Formula | C₉H₈N₂O₃[2] |

| Molecular Weight | 192.17 g/mol [2] |

| Canonical SMILES | CN1N=C(C=C1C1=CC=CO1)C(O)=O[2] |

| InChI Key | XXEWHNSDJMBLBK-UHFFFAOYSA-N[2] |

Molecular Structure:

The structure comprises a central pyrazole ring, substituted at the 1-position with a methyl group, at the 3-position with a carboxylic acid group, and at the 5-position with a 2-furyl group.

Caption: 2D representation of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid.

Physicochemical Properties

The physicochemical parameters of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following table summarizes the available experimental and theoretical data for 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid.

| Property | Value | Source/Method |

| Melting Point | 142 - 144 °C | Experimental |

| Boiling Point | No data available | |

| Solubility | Soluble in water | Experimental (Qualitative) |

| pKa | No data available | |

| logP | No data available |

Spectroscopic and Electronic Properties (Theoretical)

A comprehensive Density Functional Theory (DFT) study provides valuable insights into the structural, spectroscopic, and electronic characteristics of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid. These theoretical calculations are instrumental in predicting the molecule's behavior and properties.

Structural Conformation

DFT calculations indicate that the molecule likely adopts a planar conformation, where all constituent atoms lie within the same geometrical plane. This planarity is a result of the conjugated π-systems of the furan and pyrazole rings.

Spectroscopic Data (Simulated)

While experimental spectra are the gold standard, theoretical simulations from DFT studies offer a predictive framework for spectral interpretation.

-

¹H and ¹³C NMR Spectroscopy: Theoretical NMR data from DFT studies can predict the chemical shifts of the protons and carbons in the molecule, aiding in structural elucidation.

-

FT-IR Spectroscopy: The simulated FT-IR spectrum reveals characteristic vibrational bands. Key predicted absorptions include those corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and various C-H, C-N, and C-O stretching and bending vibrations within the furan and pyrazole rings.

Synthesis and Reactivity

Proposed Synthetic Pathway

The following diagram illustrates a probable synthetic route, which is a common and effective method for the preparation of pyrazole carboxylic acids.

Caption: A proposed synthetic workflow for the target compound.

Experimental Protocol: Hydrolysis of Ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate

This protocol describes a general procedure for the hydrolysis of a pyrazole ester to its corresponding carboxylic acid. This method is widely applicable and serves as a validated starting point for the synthesis of the title compound.

Materials:

-

Ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate

-

Ethanol (or other suitable alcohol)

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 2 M)

-

Aqueous hydrochloric acid (HCl) (e.g., 2 M)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

pH paper or pH meter

Procedure:

-

Dissolution: Dissolve ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate in a suitable volume of ethanol in a round-bottom flask.

-

Saponification: Add an excess of aqueous NaOH or KOH solution to the flask. The molar ratio of base to ester should typically be between 2:1 and 5:1 to ensure complete reaction.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting ester is no longer detectable.

-

Cooling and Solvent Removal: Allow the reaction mixture to cool to room temperature. If an organic solvent was used, remove it under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and slowly add aqueous HCl with stirring until the pH of the solution is acidic (pH 1-2), as indicated by pH paper or a pH meter. A precipitate of the carboxylic acid should form.

-

Isolation:

-

Filtration: If a solid precipitate forms, collect it by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

-

Extraction: If an oil or minimal precipitate forms, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts.

-

-

Drying and Concentration: Dry the collected solid or the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the solvent from the filtrate under reduced pressure to yield the crude 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes) to obtain the pure carboxylic acid.

Applications in Drug Discovery and Development

The structural motifs present in 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid are prevalent in many biologically active molecules. The pyrazole core is a well-established pharmacophore with a wide range of activities, while the furan ring can modulate properties such as metabolic stability and receptor binding.

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to:

-

Anti-inflammatory agents

-

Antimicrobial compounds

-

Agrochemicals, such as novel pesticides[1]

The carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships and develop new chemical entities.

Conclusion

5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal and materials chemistry. This guide has provided a summary of its key physicochemical properties based on available experimental and theoretical data. While further experimental characterization is warranted to fully elucidate its properties, the information presented herein offers a solid foundation for researchers and developers working with this promising molecule.

References

-

MySkinRecipes. 3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]

-

Fisher Scientific. 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid, ≥97%, Thermo Scientific. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural framework, incorporating both pyrazole and furan rings, makes it a valuable scaffold for the synthesis of novel pharmaceutical agents, potentially exhibiting anti-inflammatory and antimicrobial properties.[1] A thorough understanding of its molecular structure and purity is paramount for its application in research and development, necessitating comprehensive spectroscopic analysis.

Molecular Structure and Isomerism

The isomeric placement of substituents on the pyrazole ring significantly influences the spectroscopic properties of the molecule. This guide focuses on the 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid isomer. It is crucial to consider the potential for regioisomers, such as 3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid, during synthesis and characterization.[1]

Figure 1. Chemical structure of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.[3]

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid is expected to exhibit distinct signals corresponding to the protons of the pyrazole ring, the furan ring, the N-methyl group, and the carboxylic acid.

Expected Chemical Shifts (δ) and Multiplicities:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Carboxylic Acid (-COOH) | > 12 | Singlet (broad) | - | 1H |

| Furan H5' | ~7.6 | Doublet of doublets | J ≈ 1.8, 0.8 | 1H |

| Furan H3' | ~7.2 | Doublet of doublets | J ≈ 3.5, 0.8 | 1H |

| Pyrazole H4 | ~6.8 | Singlet | - | 1H |

| Furan H4' | ~6.5 | Doublet of doublets | J ≈ 3.5, 1.8 | 1H |

| N-Methyl (-CH₃) | ~3.9 | Singlet | - | 3H |

Interpretation and Rationale:

-

Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet at a very downfield chemical shift, often above 12 ppm.[4]

-

Furan Protons: The protons on the furan ring will exhibit characteristic splitting patterns. The proton at the 5'-position is expected to be the most downfield due to its proximity to the oxygen atom. The coupling constants between the furan protons are typically small.

-

Pyrazole Proton: The proton at the 4-position of the pyrazole ring is anticipated to appear as a sharp singlet, as it lacks adjacent protons for coupling. Its chemical shift will be influenced by the electronic effects of the neighboring furyl and carboxylic acid groups.

-

N-Methyl Protons: The three protons of the N-methyl group will be magnetically equivalent and thus appear as a sharp singlet. Its chemical shift around 3.9 ppm is characteristic of a methyl group attached to a nitrogen atom within a heteroaromatic ring.[5]

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Expected Chemical Shifts (δ):

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~165 |

| Pyrazole C3 | ~150 |

| Pyrazole C5 | ~145 |

| Furan C2' | ~144 |

| Furan C5' | ~143 |

| Furan C3' | ~112 |

| Pyrazole C4 | ~110 |

| Furan C4' | ~108 |

| N-Methyl (-CH₃) | ~37 |

Interpretation and Rationale:

-

Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded carbon and will appear at a significantly downfield chemical shift, typically around 165 ppm.[2]

-

Aromatic Carbons: The carbons of the pyrazole and furan rings will resonate in the aromatic region (approximately 100-150 ppm). The specific chemical shifts are influenced by the substitution pattern and the electronic nature of the rings. Theoretical calculations for the related 3-(2-furyl)-1H-pyrazole-5-carboxylic acid suggest a signal around 140 ppm for the furan carbon attached to the oxygen atom.[2]

-

N-Methyl Carbon: The carbon of the N-methyl group will appear at a more upfield chemical shift, characteristic of an sp³-hybridized carbon attached to a nitrogen atom.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence the chemical shifts, particularly for the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[6]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to encompass all expected proton signals.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the furan ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the definitive assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which is invaluable for confirming the connectivity of the different structural fragments.[5]

-

Figure 2. A generalized workflow for NMR-based structural elucidation.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[2]

Expected Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretching | 3300 - 2500 | Broad, Strong |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Carboxylic Acid C=O | Stretching | 1725 - 1700 | Strong |

| Aromatic C=C and C=N | Stretching | 1600 - 1450 | Medium |

| C-O | Stretching | 1300 - 1200 | Medium |

Interpretation and Rationale:

-

O-H Stretch: The most prominent feature in the IR spectrum of a carboxylic acid is the very broad and strong absorption band in the 3300-2500 cm⁻¹ region, which is due to the stretching vibration of the hydrogen-bonded O-H group.[7]

-

C=O Stretch: A strong, sharp absorption band between 1725 and 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid.[8]

-

Aromatic C-H and C=C/C=N Stretches: The presence of the pyrazole and furan rings will give rise to weaker absorptions in the 3100-3000 cm⁻¹ region (aromatic C-H stretching) and medium intensity bands in the 1600-1450 cm⁻¹ region (aromatic ring stretching).[2]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance versus wavenumber.

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural confirmation.

Expected Molecular Ion and Fragmentation:

-

Molecular Ion (M⁺): The molecular weight of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid (C₉H₈N₂O₃) is 192.17 g/mol . In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion (M⁺) at m/z = 192 would be expected.

-

Key Fragmentation Pathways:

-

Loss of -OH (M-17): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, leading to a peak at m/z = 175.

-

Loss of -COOH (M-45): Decarboxylation, the loss of the entire carboxylic acid group, would result in a fragment at m/z = 147.

-

Fragmentation of the Furyl Ring: The furan ring can undergo characteristic fragmentation, such as the loss of CO (28 Da).

-

Cleavage of the Pyrazole Ring: The pyrazole ring can also fragment, although this is often less facile than the loss of substituents.

-

Figure 3. Predicted primary fragmentation pathways for 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid in mass spectrometry.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile compound like a carboxylic acid, LC-MS with electrospray ionization (ESI) is often preferred.

-

Ionization: Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. ESI is a softer ionization method that typically yields a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, which is useful for confirming the molecular weight.

-

Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the exact mass of the ions, allowing for the determination of the elemental composition.[9]

Conclusion

The comprehensive spectroscopic analysis of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid, integrating ¹H NMR, ¹³C NMR, IR, and MS data, is essential for its unambiguous structural confirmation and purity assessment. This guide provides a detailed predictive framework for the expected spectroscopic features of this molecule, grounded in theoretical principles and data from analogous compounds. By following the outlined experimental protocols and interpretative strategies, researchers and drug development professionals can confidently characterize this and related heterocyclic compounds, ensuring the integrity of their scientific endeavors.

References

-

PubChem. 5-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. 3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]

-

Arbaciauskiene, E., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3823. [Link]

-

Acar, M., et al. (2023). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports, 13(1), 10834. [Link]

-

Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209. [Link]

-

ResearchGate. 1H–pyrazole–3–carboxylic acid: Experimental and computational study. [Link]

-

Al-Masoudi, N. A., et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2014(2), M826. [Link]

-

ChemSynthesis. Pyrazoles database. [Link]

-

ResearchGate. (PDF) Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. [Link]

-

Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-437. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Jennings, A. L., & Boggs, J. E. (1964). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. The Journal of Organic Chemistry, 29(7), 2065-2067. [Link]

-

ResearchGate. FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

-

University of Calgary. IR: carboxylic acids. [Link]

-

Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

ACS Publications. Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. [Link]

-

NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]

-

ACS Publications. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]

-

YouTube. 15.6a Interpreting NMR Example 1 | Organic Chemistry. [Link]

-

Goth, A., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8201. [Link]

-

MDPI. Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. [Link]

-

ResearchGate. (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

YouTube. Spectroscopy of Carboxylic Acids. [Link]

-

ProQuest. Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino. [Link]

-

O'Dea, R. M., et al. (2020). Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. Polymers, 12(10), 2381. [Link]

-

ACS Publications. Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. [Link]

-

YouTube. Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. [Link]

-

SpringerLink. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

Sources

- 1. 3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid [myskinrecipes.com]

- 2. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. mdpi.com [mdpi.com]

- 5. epubl.ktu.edu [epubl.ktu.edu]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties | MDPI [mdpi.com]

An In-depth Technical Guide to the Structural Properties of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic Acid

This guide provides a comprehensive technical overview of the structural characteristics of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 108128-39-8). While an experimental single-crystal X-ray diffraction structure for this specific compound has not been reported in publicly accessible databases, this document leverages data from closely related analogues and theoretical studies to provide a robust predictive analysis. This approach offers valuable insights for researchers in medicinal chemistry, agrochemical development, and materials science where this heterocyclic scaffold is of significant interest.

Introduction and Significance

5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a central pyrazole ring substituted with a methyl group, a furan ring, and a carboxylic acid moiety. This combination of functional groups makes it a valuable building block in the synthesis of more complex molecules. The pyrazole core is a well-known pharmacophore present in numerous approved drugs, while the furan ring can modulate biological activity and physicochemical properties. The carboxylic acid group provides a convenient handle for derivatization, such as amide bond formation, making it a key intermediate for creating libraries of potential bioactive compounds.

Molecular Structure

The chemical structure of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid is presented below. Key features include the N-methylated pyrazole, the C3-linked carboxylic acid, and the C5-linked furan ring.

Caption: Molecular structure of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid.

Proposed Synthesis and Crystallization Protocol

While a specific synthesis for the title compound is not detailed in the surveyed literature, a reliable route can be extrapolated from established methods for analogous pyrazole carboxylic acids.[1] The most direct pathway involves the hydrolysis of the corresponding ethyl ester.

Experimental Workflow: Synthesis and Crystallization

The following diagram outlines the proposed workflow, from the starting ester to the final characterization.

Caption: Proposed experimental workflow for synthesis and structural analysis.

Step-by-Step Synthesis Protocol

-

Saponification: Suspend ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in a 6 N aqueous solution of sodium hydroxide (3 equivalents).

-

Heating: Heat the mixture to approximately 80 °C (353 K) and maintain for 2 hours with stirring. The suspension should gradually become a clear solution as the ester is hydrolyzed.

-

Dilution and Acidification: After cooling to room temperature, dilute the reaction mixture with an equal volume of water. Slowly acidify the solution with concentrated hydrochloric acid until the pH is strongly acidic (pH ~1-2), which will cause the carboxylic acid to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.

-

Drying: Dry the resulting solid, 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid, under vacuum.

Crystallization for X-ray Analysis

Obtaining single crystals suitable for X-ray diffraction is a critical step for structural elucidation.[2][3] A proven method for similar compounds is slow evaporation.[1]

-

Solvent Selection: Dissolve the purified carboxylic acid in a minimal amount of a solvent mixture, such as methanol/ethyl acetate (1:1 v/v).

-

Evaporation: Loosely cover the container (e.g., with perforated paraffin film) and allow the solvent to evaporate slowly at room temperature over several days.

-

Crystal Harvesting: Once well-formed, colorless crystals appear, carefully harvest them from the mother liquor for analysis.[4]

Comparative Crystallographic Analysis

As no experimental data exists for the title compound, we present the crystallographic data for a close structural analogue, 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid , which provides a reliable model for predicting the structural properties.[1]

Crystallographic Data for Analogue Compound

The data below was determined for C₈H₁₂N₂O₂, the propyl analogue of the title compound's core structure.[1]

| Parameter | 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid[1] |

| Chemical Formula | C₈H₁₂N₂O₂ |

| Formula Weight | 168.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.9336 (19) |

| b (Å) | 19.121 (7) |

| c (Å) | 9.568 (4) |

| β (°) | 92.136 (7) |

| Volume (ų) | 902.0 (6) |

| Z | 4 |

| Temperature (K) | 294 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Final R indices [I>2σ(I)] | R₁ = 0.054, wR₂ = 0.157 |

Predicted Molecular Geometry and Conformation

Based on the analogue structure and theoretical calculations on a related isomer, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, several predictions can be made.[1][5][6][7]

-

Planarity: A Density Functional Theory (DFT) study on the regioisomeric 3-(2-furyl)-1H-pyrazole-5-carboxylic acid indicated that the molecule adopts a largely planar conformation.[5][6][7] It is highly probable that the pyrazole and furan rings in the title compound are coplanar to maximize π-system conjugation. The carboxylic acid group may be slightly twisted out of this plane.

-

Bond Lengths and Angles: The internal geometry of the N-methyl-pyrazole-carboxylic acid core is expected to be very similar to that reported for the propyl analogue.

Supramolecular Assembly and Hydrogen Bonding

The crystal packing of pyrazole carboxylic acids is typically dominated by hydrogen bonding. In the analogue 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid, the packing is consolidated by a combination of O—H···N and C—H···O interactions.[1]

A similar hydrogen bonding pattern is anticipated for the title compound. The carboxylic acid proton will act as a hydrogen bond donor, and the N2 atom of the pyrazole ring will act as an acceptor. This interaction is expected to form robust dimeric or catemeric (chain-like) structures, which are common motifs in carboxylic acid crystal packing.

Caption: Expected O-H···N hydrogen bonding motif leading to dimerization.

Conclusion

While the definitive crystal structure of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid remains to be determined experimentally, a comprehensive and technically sound model of its structural properties can be constructed. By leveraging detailed crystallographic data from the closely related 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid and theoretical insights from DFT studies, we can confidently predict its molecular conformation and supramolecular assembly. The molecule is expected to be largely planar, with its crystal packing dominated by strong O—H···N hydrogen bonds that form dimeric or chain-like structures. This guide provides a robust framework for researchers utilizing this compound, enabling informed decisions in drug design, agrochemical synthesis, and further chemical exploration pending its formal crystallographic characterization.

References

-

Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4209. [Link]

-

Yılmaz, M. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports, 15(1), 21983. [Link]

-

Zhang, X., Zhou, C., Wen, Q., Chen, J., Song, J., & Liu, H. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Chemical Research, 47(12), 1183-1190. [Link]

- Google Patents. (2014).

-

Wikipedia contributors. (2024). X-ray crystallography. Wikipedia, The Free Encyclopedia. [Link]

-

Janežič, M., & Svete, J. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4758. [Link]

-

ResearchGate. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. [Link]

- Google Patents. (2011). Method for purifying pyrazoles (WO2011076194A1).

-

Wlodawer, A. (2002). X ray crystallography. Journal of Neurology, Neurosurgery & Psychiatry, 73(1), 1. [Link]

-

ResearchGate. (2013). One‐Pot Synthesis of Pyrazole‐5(3)‐carboxyamides. [Link]

-

OUCI. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. [Link]

-

Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. [Link]

-

Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]

-

PubChem. 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid. [Link]

-

Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. [Link]

-

Cambridge University Press. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. [Link]

-

CAS Common Chemistry. 1-(2-Methylpropyl)-3,4-diphenyl-1H-pyrazole-5-acetic acid. [Link]

-

Quick Company. Process For The Manufacture Of Pyrazole Carboxylic Derivatives And Precursors Thereof. [Link]

-

Creative BioMart. X-ray Crystallography. [Link]

-

MDPI. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

-

Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]

-

PubMed Central. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. [Link]

-

ChemSynthesis. Pyrazoles database. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic proper… [ouci.dntb.gov.ua]

A Senior Application Scientist's Guide to the Computational Modeling of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive, multi-faceted computational workflow for the characterization of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid (FMPCA), a heterocyclic compound of interest in medicinal chemistry. Pyrazole derivatives are a well-established class of compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This document, intended for researchers and drug development professionals, eschews a rigid template in favor of a logically sequenced narrative that begins with the intrinsic quantum properties of the molecule, progresses to its interaction with a relevant biological target, evaluates the dynamics of this interaction, and concludes with an in silico assessment of its drug-like properties. Each section is designed as a self-validating module, explaining the causal reasoning behind methodological choices and providing detailed, field-proven protocols.

The Foundational Blueprint: Quantum Chemical Analysis

Expertise & Rationale

Before we can predict how a molecule will interact with complex biological systems, we must first understand its intrinsic electronic and structural nature. This is the foundational principle of computational chemistry. For a molecule like FMPCA, Density Functional Theory (DFT) offers the optimal balance between computational accuracy and resource efficiency, making it the industry standard for systems of this size.[3] By calculating the molecule's properties in a vacuum, we establish a baseline, uninfluenced by solvent or protein, from which all subsequent, more complex models are built. The choice of the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a well-validated approach for organic molecules, providing reliable geometries and electronic properties.[4]

Experimental Protocol: DFT Characterization

-

Structure Generation: The initial 3D coordinates of FMPCA (CAS: 108128-39-8) are generated using a molecular builder and saved in a standard format (e.g., .mol2 or .xyz).[5]

-

Geometry Optimization: Using a quantum chemistry software package (e.g., Gaussian, ORCA), the structure is optimized to its lowest energy conformation.

-

Method: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Convergence Criteria: Tight

-

-

Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory. This crucial step serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It provides theoretical vibrational spectra (IR, Raman) that can be correlated with experimental data.

-

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to derive key electronic descriptors.

-

Molecular Electrostatic Potential (MEP): Maps the electron density to identify sites prone to electrophilic and nucleophilic attack.[4]

-

Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied and lowest unoccupied molecular orbitals are analyzed. The energy gap between them is a critical indicator of chemical reactivity and stability.[4]

-

Natural Bond Orbital (NBO) Analysis: Calculates the atomic charges and analyzes charge transfer interactions within the molecule.

-

Data Presentation: Calculated Quantum Chemical Properties

| Property | Calculated Value (Illustrative) | Significance |

| Total Dipole Moment | ~3.5 Debye | Indicates significant polarity, suggesting potential for dipole-dipole interactions and aqueous solubility. |

| HOMO Energy | -6.8 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests high kinetic stability and low chemical reactivity.[4] |

| Most Negative MEP Site | Carboxylic Oxygen Atoms | Primary sites for electrophilic attack and hydrogen bond acceptance. |

| Most Positive MEP Site | Carboxylic Hydrogen Atom | The primary site for nucleophilic attack and hydrogen bond donation. |

Visualization: Quantum Mechanics Workflow

Caption: Workflow for determining the quantum chemical properties of FMPCA.

Target Engagement: Molecular Docking Simulations

Expertise & Rationale

With a validated, low-energy 3D structure of FMPCA, we can now investigate its potential to interact with a biological target. Pyrazole derivatives are widely recognized as potent inhibitors of the Cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory drug discovery.[6] Therefore, we select human COX-2 (PDB ID: 5KIR) as a representative target for our docking study. Molecular docking predicts the preferred orientation and binding affinity of a ligand within a protein's active site. This static "snapshot" is an invaluable, cost-effective method for prioritizing compounds and generating hypotheses about their mechanism of action before committing to more resource-intensive simulations or experiments.

Experimental Protocol: Ligand-Protein Docking

-

Ligand Preparation: The DFT-optimized structure of FMPCA from Section 1.0 is used. Atomic charges (e.g., Gasteiger charges) are calculated and non-polar hydrogens are merged using a tool like AutoDockTools.

-

Receptor Preparation:

-

The crystal structure of COX-2 (PDB: 5KIR) is downloaded from the Protein Data Bank.

-

All non-essential components (water molecules, co-solvents, original ligand) are removed.

-

Polar hydrogens are added, and atomic charges are assigned to the protein atoms.

-

-

Grid Box Definition: A grid box is defined to encompass the known active site of COX-2, centered on the key catalytic residue Ser530. The dimensions are set to be large enough to allow for translational and rotational freedom of the ligand (e.g., 25Å x 25Å x 25Å).

-

Docking Simulation: A docking algorithm, such as AutoDock Vina, is employed. The program systematically samples conformations of FMPCA within the grid box and scores them based on a semi-empirical free energy force field. An exhaustiveness setting of 16 is used to ensure a thorough search of the conformational space.

-

Pose Analysis: The resulting binding poses are analyzed. The top-scoring pose is visually inspected to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, π-stacking) with active site residues.

Data Presentation: Docking Results against COX-2

| Parameter | Result (Illustrative) | Interpretation |

| Binding Affinity (Vina) | -8.5 kcal/mol | A strong predicted binding affinity, suggesting FMPCA may be a potent inhibitor. For comparison, known inhibitors often score in the -8 to -12 kcal/mol range. |

| Key Hydrogen Bonds | Arg120, Tyr355 | The carboxylic acid moiety of FMPCA forms critical hydrogen bonds with Arg120 and Tyr355, anchoring it in the active site. This interaction is characteristic of many selective COX-2 inhibitors.[6] |

| Hydrophobic Interactions | Val523, Leu352 | The furan and pyrazole rings are positioned within a hydrophobic pocket, contributing favorably to the binding energy. |

| RMSD from Best Mode | < 2.0 Å | The top 9 predicted poses are clustered closely together, indicating a well-defined and confident binding mode prediction. |

Visualization: Molecular Docking Workflow

Caption: The workflow for predicting the binding mode of FMPCA to a target protein.

The Dynamic Reality: Molecular Dynamics Simulation

Expertise & Rationale

Molecular docking provides a valuable but static picture. Biological systems, however, are in constant motion. Molecular Dynamics (MD) simulation is the critical next step to validate the stability of the docked pose.[1][7] By simulating the protein-ligand complex in a fully solvated, dynamic environment over time (e.g., 100 nanoseconds), we can assess whether the key interactions observed in docking are maintained or if the ligand is unstable and dissociates. This provides a much higher level of confidence in the predicted binding mode and serves as a self-validating check on the docking results.[8]

Experimental Protocol: Protein-Ligand MD Simulation

-

System Preparation:

-

The highest-scoring docked complex of FMPCA-COX-2 from Section 2.0 is selected as the starting structure.

-

The complex is placed in a periodic cubic box of water (a TIP3P water model is standard).[9]

-

Sodium and chloride ions are added to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M).

-

-

Force Field Parameterization:

-

A standard protein force field (e.g., AMBER ff19SB) is applied to the COX-2 enzyme.

-

The FMPCA ligand is parameterized using the General Amber Force Field (GAFF). Restrained Electrostatic Potential (RESP) charges, derived from the initial quantum mechanics calculations (Section 1.0), are applied for greater accuracy.

-

-

Minimization & Equilibration:

-

The system undergoes a series of energy minimization steps to remove steric clashes.

-

A multi-stage equilibration process is performed:

-

NVT Ensemble (Constant Volume): The system is gradually heated to 310 K (physiological temperature) while keeping the volume constant.

-

NPT Ensemble (Constant Pressure): The system is equilibrated at 310 K and 1 bar pressure, allowing the box density to relax. Positional restraints on the protein and ligand are gradually released during this phase.

-

-

-

Production MD: A production simulation is run for at least 100 ns under NPT conditions. System coordinates are saved every 100 ps for analysis.

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are calculated relative to the starting structure to assess overall system stability.

-

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.

-

Interaction Analysis: The persistence of key hydrogen bonds and hydrophobic contacts identified during docking is monitored throughout the simulation.

-

Data Presentation: Key MD Simulation Metrics

| Metric | Result (Illustrative) | Interpretation |

| Protein Backbone RMSD | 1.8 ± 0.3 Å (after 10 ns) | The protein structure remains stable throughout the simulation, with fluctuations within the expected range for a protein of this size. |

| Ligand RMSD (relative to protein) | 2.1 ± 0.5 Å | The ligand remains stably bound in the active site without dissociating. The minor fluctuations indicate it is sampling local conformational space. |

| H-Bond Occupancy (FMPCA-Arg120) | 95% | The critical hydrogen bond identified in docking is highly stable and maintained throughout the majority of the simulation, confirming its importance. |

| H-Bond Occupancy (FMPCA-Tyr355) | 88% | This second key hydrogen bond is also shown to be stable and a significant contributor to the binding. |

Visualization: Molecular Dynamics Workflow

Caption: A streamlined workflow for validating a docked pose using MD simulation.

The Clinical Lens: In Silico ADMET Profiling

Expertise & Rationale

High potency at a biological target is meaningless if a compound cannot reach that target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a cornerstone of modern drug discovery, allowing for the early-stage flagging of compounds with poor pharmacokinetic or safety profiles.[10] By using a battery of well-validated computational models, we can predict these properties from the molecular structure alone, saving immense time and resources by deprioritizing compounds destined to fail in later clinical stages.[11][12]

Experimental Protocol: ADMET Prediction

-

Structure Input: The 2D structure or SMILES string of FMPCA is submitted to a web-based ADMET prediction platform (e.g., SwissADME, pkCSM).[5]

-

Physicochemical & Lipophilicity Calculation: The platform calculates fundamental descriptors.

-

Pharmacokinetic Prediction: Models are used to predict key PK parameters.

-

Drug-Likeness & Medicinal Chemistry Evaluation: The molecule is assessed against established rules and alerts.

-

Toxicity Prediction: The structure is screened against models for common toxicity endpoints.

Data Presentation: Predicted ADMET Profile for FMPCA

| Category | Parameter | Predicted Value (Illustrative) | Guideline / Interpretation |

| Physicochemical | Molecular Weight | 192.17 g/mol | < 500 g/mol (Passes Lipinski's Rule)[10] |

| LogP (Consensus) | 1.85 | < 5 (Passes Lipinski's Rule)[10] | |

| H-Bond Donors | 1 | < 5 (Passes Lipinski's Rule)[10] | |

| H-Bond Acceptors | 4 | < 10 (Passes Lipinski's Rule)[10] | |

| TPSA | 71.5 Ų | < 140 Ų (Good potential for cell permeability) | |

| Pharmacokinetics | Human Intestinal Absorption (HIA) | High (Predicted > 90%) | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) | No | Unlikely to cross the BBB, which is desirable for a peripherally acting anti-inflammatory. | |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this major metabolic enzyme. | |

| Drug-Likeness | Lipinski's Rule of 5 | Yes (0 violations) | Exhibits physicochemical properties common in orally active drugs.[10] |

| PAINS Alert | 0 alerts | No known promiscuous substructures that interfere with assays. | |

| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic.[1] |

| hERG I Inhibition | No | Low risk of cardiac toxicity. |

Visualization: ADMET Prediction Pipeline

Caption: The pipeline for generating a comprehensive in silico ADMET profile.

Synthesis and Conclusion

This guide has detailed a holistic and logically sequenced computational workflow to characterize 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid. The investigation proceeded from the foundational to the applied:

-

Quantum Mechanics revealed FMPCA to be a stable, polar molecule with distinct electrophilic and nucleophilic regions centered on its carboxylic acid moiety.

-

Molecular Docking predicted a high-affinity binding mode to the active site of COX-2, a therapeutically relevant target for anti-inflammatory agents. The binding was rationalized by specific, strong hydrogen bonds and favorable hydrophobic interactions.

-

Molecular Dynamics simulations validated the docking results, demonstrating that the predicted binding pose and its key interactions are stable over a significant timescale in a dynamic, solvated environment.

-

In Silico ADMET profiling suggests that FMPCA possesses a favorable drug-like profile, with good predicted absorption, desirable distribution for a peripheral target, and a low risk of common toxicities.

Collectively, the computational evidence strongly suggests that 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a promising candidate for further investigation as a COX-2 inhibitor. It is critical to recognize that these computational models, while powerful, generate hypotheses. The definitive validation of these findings requires empirical testing, including chemical synthesis, in vitro enzyme inhibition assays, and eventually, in vivo studies. This guide provides the robust theoretical foundation upon which such experimental work can be confidently built.

References

-

Request PDF. (2025). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Available at: [Link]

-

Al-Warhi, T., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. Available at: [Link]

-

Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available at: [Link]

-

MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]

-

El-Gazzar, M. G., et al. (2022). ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Arabian Journal of Chemistry. Available at: [Link]

-

Aldeghi, M., et al. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Nature Communications. Available at: [Link]

-

El-Metwaly, A. M., et al. (2025). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. National Institutes of Health. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. Available at: [Link]

-

ACS Publications. (2018). Molecular Dynamics Simulations of the Interactions between Glial Cell Line-Derived Neurotrophic Factor Family Receptor GFRα1 and Small-Molecule Ligands. Available at: [Link]

-

Fisher Scientific. (n.d.). 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid, ≥97%, Thermo Scientific. Available at: [Link]

-

MDPI. (n.d.). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Available at: [Link]

-

National Institutes of Health. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Available at: [Link]

-

Semantic Scholar. (n.d.). COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO). Available at: [Link]

-

Preprints.org. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Available at: [Link]

-

ResearchGate. (n.d.). Molecular Dynamics Simulation for Ligand-Receptor Studies. Carbohydrates Interactions in Aqueous Solutions. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

-

PubMed. (n.d.). Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors With Biased or Unbiased Molecular Dynamics Simulations. Available at: [Link]

-

Oxford Academic. (n.d.). Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible. Available at: [Link]

Sources

- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurasianjournals.com [eurasianjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]

- 11. Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Pyrazole Carboxylic Acid Scaffold: A Privileged Motif in Pharmacology

An In-depth Technical Guide to the Theoretical and Computational Elucidation of Pyrazole Carboxylic Acid Derivatives in Drug Discovery

Abstract: Pyrazole carboxylic acid derivatives constitute a cornerstone scaffold in modern medicinal chemistry, with numerous approved drugs and clinical candidates demonstrating a vast range of biological activities. The contemporary drug discovery paradigm has shifted from serendipitous screening to rational, structure-based design, where theoretical and computational studies are indispensable. This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the core theoretical methodologies employed to investigate pyrazole carboxylic acid derivatives. We will dissect the causality behind key computational choices, present validated experimental protocols, and illustrate how an integrated theoretical-experimental workflow can accelerate the identification and optimization of novel therapeutic agents. This document is structured to serve not as a rigid template, but as a logical, in-depth narrative grounded in scientific integrity.

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a highly versatile and valuable pharmacophore.[1] When functionalized with a carboxylic acid group, its therapeutic potential is significantly enhanced. This scaffold is prevalent in a multitude of clinically successful drugs due to its favorable physicochemical properties and ability to engage in critical interactions with biological targets.[2]

The diverse biological activities reported for pyrazole carboxylic acid derivatives are extensive, including:

The success of this scaffold stems from its unique electronic and structural features. The two nitrogen atoms can act as hydrogen bond acceptors, while the N-H proton can be a hydrogen bond donor. The aromatic ring allows for π-π stacking interactions, and the carboxylic acid group is a potent hydrogen bond donor/acceptor and can form salt bridges, often serving as a key anchoring point within a protein's active site. Understanding and predicting these properties at a molecular level is the primary driver for employing theoretical studies.

Core Theoretical Methodologies: From Electron Orbitals to Dynamic Interactions

Computational chemistry provides a suite of tools to model pyrazole derivatives at various levels of theory and complexity.[7] The choice of method is dictated by the specific scientific question, the desired accuracy, and the available computational resources.

Quantum Mechanics (QM): Decoding Intrinsic Molecular Properties

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic structure and reactivity of a molecule, independent of its biological environment.[8]

Causality Behind DFT Applications:

-

Geometric Optimization: Before any other analysis, we must find the molecule's most stable 3D conformation (the global energy minimum). This geometry dictates how the molecule will present itself to a biological target.

-

Electronic Properties Analysis:

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. A small HOMO-LUMO energy gap suggests higher reactivity.[8]

-